molecular formula C14H20ClNO3S B2961271 2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide CAS No. 2411306-46-0

2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide

Cat. No. B2961271
CAS RN: 2411306-46-0
M. Wt: 317.83
InChI Key: AMQCVMKARREHRE-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide” is a chemical compound with a molecular weight of 211.69 . It is in powder form .


Synthesis Analysis

The synthesis of this compound involves a continuously operated single-stage mixed suspension-mixed product removal (MSMPR) crystallizer . This was developed for the continuous cooling crystallization of the compound in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C11H14ClNO/c1-8-3-5-10 (6-4-8)7-13-11 (14)9 (2)12/h3-6,9H,7H2,1-2H3, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 211.69 .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools . This way, reaction pathways deemed too operationally difficult or dangerous in conventional batch equipment can be developed .

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-9-5-7-12(8-6-9)13(11(3)20(4,18)19)16-14(17)10(2)15/h5-8,10-11,13H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQCVMKARREHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide

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